molecular formula C15H12ClNO B404998 (3-Chlorophenyl)(indolin-1-yl)methanone CAS No. 330468-96-7

(3-Chlorophenyl)(indolin-1-yl)methanone

Cat. No.: B404998
CAS No.: 330468-96-7
M. Wt: 257.71g/mol
InChI Key: HVQININEGQQIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chlorophenyl)(indolin-1-yl)methanone is a synthetically designed chemical hybrid incorporating an indolinone scaffold, a privileged structure in medicinal chemistry. The indolin-2-one core is endogenous to mammalian fluids and tissues and is a common pharmacophore in numerous drugs and natural products with documented biological activities . This compound is furnished with a 3-chlorophenyl moiety, a modification frequently employed in drug design to influence a molecule's electronic properties, lipophilicity, and binding affinity to biological targets. Indolinone derivatives are recognized as crucial intermediates in organic synthesis and have demonstrated a wide spectrum of pharmacological potential in scientific research, including as antibacterial , antiviral , and anti-inflammatory agents. The structural features of this molecule make it a valuable building block for the synthesis of more complex heterocyclic systems and a candidate for screening in various drug discovery programs aimed at developing novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)-(2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-13-6-3-5-12(10-13)15(18)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQININEGQQIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 3 Chlorophenyl Indolin 1 Yl Methanone and Its Analogs

Retrosynthetic Disconnections and Advanced Synthetic Planning for the (3-Chlorophenyl)(indolin-1-yl)methanone Core

Retrosynthetic analysis of the target compound, this compound, identifies two primary strategic disconnections for its synthesis. These disconnections form the basis for advanced synthetic planning, allowing for the logical design of convergent and efficient reaction pathways.

The most intuitive and common disconnection occurs at the amide C-N bond. This bond cleavage retrosynthetically yields two key synthons: an indoline (B122111) nucleophile and an electrophilic 3-chlorobenzoyl moiety. The 3-chlorobenzoyl synthon can be realized in the form of a reactive carboxylic acid derivative, most commonly 3-chlorobenzoyl chloride or 3-chlorobenzoic acid itself, which would require activation. This approach simplifies the synthesis to a direct N-acylation of the indoline core, a widely practiced and well-understood transformation.

A second, more advanced disconnection breaks the C-C bond between the 3-chlorophenyl ring and the carbonyl carbon. This strategy is characteristic of modern cross-coupling chemistry. One pathway involves a palladium-catalyzed carbonylative coupling, which would assemble the molecule from indoline, a suitable 3-chlorinated aromatic precursor (like 1-chloro-3-iodobenzene), and a carbon monoxide (CO) source. An alternative pathway based on this disconnection involves the reaction of a nucleophilic organometallic reagent, such as a 3-chlorophenyl Grignard or organolithium species, with an electrophilic indoline-1-carbonyl derivative. These cross-coupling strategies offer powerful alternatives for constructing the methanone (B1245722) linkage, often with high functional group tolerance.

Contemporary N-Acylation Protocols for Indoline Derivatives

The formation of the amide bond via N-acylation of indoline is the most direct route to this compound. Modern organic synthesis has refined this process, offering a range of conditions from classical reactions to highly optimized catalytic systems.

The reaction of indoline with 3-chlorobenzoyl chloride, a classic Schotten-Baumann type reaction, remains a robust and high-yielding method for synthesizing the target compound. Optimization of this reaction focuses on the choice of base, solvent, and temperature to maximize yield and purity while minimizing side reactions. Typically, a stoichiometric or slight excess of a base is used to neutralize the hydrogen chloride (HCl) byproduct. The selection of the base and solvent system is crucial for the reaction's success. For instance, acylation of 5-nitroindoline (B147364) with 4-fluorobenzoyl chloride has been achieved in high yield, demonstrating the feasibility of this method for substituted analogs. acs.org

Commonly employed conditions are summarized in the table below.

BaseSolventTemperatureKey Features
PyridineDichloromethane (B109758) (DCM)0 °C to Room Temp.Pyridine acts as both a base and a nucleophilic catalyst.
Triethylamine (B128534) (Et₃N)Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF)0 °C to Room Temp.A non-nucleophilic base, preventing catalyst-related side products.
Aqueous NaOH/K₂CO₃DCM/Water (Biphasic)Room Temp.Classic Schotten-Baumann conditions; effective and inexpensive.
Sodium Hydride (NaH)Dimethylformamide (DMF)0 °C to Room Temp.Uses a strong, non-nucleophilic base to deprotonate indoline prior to acylation. nih.gov

The choice among these conditions often depends on the specific substrate, scale, and desired purity of the final product. For sensitive substrates, milder conditions using organic bases at low temperatures are generally preferred.

To improve the efficiency, selectivity, and environmental profile of N-acylation, various catalytic methods have been developed. These strategies often allow for reactions under milder conditions and with a broader substrate scope.

Mild Inorganic Base Catalysis: Research has shown that N-acylation of indoles and related heterocycles can be effectively catalyzed by simple, inexpensive inorganic bases. bohrium.com For example, sodium carbonate (Na₂CO₃) has been successfully used to catalyze the N-acylation of indoles with alkenyl carboxylates at elevated temperatures. bohrium.comresearchgate.net This approach avoids the use of more reactive acylating agents and stronger bases. The proposed mechanism involves the base-promoted deprotonation of the indoline N-H to generate a more nucleophilic indolide anion, which then attacks the acylating agent. researchgate.net

Lewis Acid Catalysis: Lewis acids are effective catalysts for N-acylation by activating the acylating agent towards nucleophilic attack. researchgate.net Various Lewis acids, including zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·Et₂O), have been employed. researchgate.netresearchgate.netmdpi.com The Lewis acid coordinates to the carbonyl oxygen of the acyl halide or anhydride (B1165640), increasing its electrophilicity and facilitating the reaction with the less nucleophilic indoline nitrogen. researchgate.netmdpi.com This method is particularly useful for unreactive amines or when mild reaction conditions are required. organic-chemistry.org Some Lewis acids have been shown to promote the regioselective acylation of indoles at the 3-position, highlighting the importance of catalyst choice in directing selectivity. mdpi.comorganic-chemistry.org

The following table presents a comparison of different catalytic systems.

Catalyst TypeExample CatalystAcylating AgentTypical Conditions
Mild BaseNa₂CO₃Alkenyl CarboxylatesMeCN, 120 °C bohrium.com
Lewis AcidZnCl₂Carboxylic Acid AnhydridesSolvent-free researchgate.net
Lewis AcidBF₃·Et₂OCarboxylic Acid AnhydridesDCM, Room Temp. mdpi.com
Lewis AcidDiethylaluminum chlorideAcyl ChloridesCH₂Cl₂, Mild Conditions organic-chemistry.org

Cross-Coupling Strategies for the Formation of the Methanone Linkage

Advanced synthetic strategies bypass the direct acylation of indoline, instead constructing the central methanone C-C=O core through powerful cross-coupling reactions.

Palladium-catalyzed aminocarbonylation represents a highly efficient one-pot method for the synthesis of amides from an amine, an aryl halide, and carbon monoxide. In the context of this compound, this would involve the reaction of indoline with a 3-chlorinated aryl halide (e.g., 1-chloro-3-iodobenzene) under a CO atmosphere. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a Pd(II)-aroyl complex. Subsequent reductive elimination after reaction with the amine (indoline) yields the desired amide product and regenerates the Pd(0) catalyst. beilstein-journals.org These reactions have been successfully applied to synthesize various indole (B1671886) carboxylic amides from haloindoles. beilstein-journals.org This method is valued for its ability to assemble complex molecules from readily available starting materials in a single step. lookchem.com

The reaction of organometallic reagents with carboxylic acid derivatives is a fundamental C-C bond-forming reaction for ketone synthesis. organicchemistrydata.org To synthesize this compound, one could envision reacting a 3-chlorophenyl organometallic reagent, such as 3-chlorophenylmagnesium bromide (a Grignard reagent) or 3-chlorophenyllithium, with a suitably activated indoline-1-carbonyl derivative. chemtube3d.comlibretexts.org

A significant challenge in this approach is the potential for the highly reactive organometallic reagent to add twice to the carbonyl group, leading to the formation of a tertiary alcohol byproduct. organicchemistrydata.orgyoutube.com To circumvent this, specialized electrophiles such as N-methoxy-N-methylamides (Weinreb amides) are often used. The tetrahedral intermediate formed from the addition of an organometallic reagent to a Weinreb amide is stabilized by chelation to the metal ion and does not collapse to the ketone until acidic workup. organicchemistrydata.org This prevents over-addition and allows for the clean isolation of the desired ketone.

Alternatively, activating the starting amide with reagents like triflic anhydride (Tf₂O) can facilitate the addition of Grignard reagents. youtube.com Recent developments have also shown that iridium-catalyzed reductive coupling of Grignard reagents to tertiary amides can be a highly efficient method for forming C-C bonds, providing a modern solution for synthesizing complex amine derivatives. rsc.orgorgsyn.orgnih.gov

Intramolecular Cyclization and Ring-Forming Reactions yielding Indoline-1-yl Ketones

The formation of the indoline nucleus is a critical step that can be achieved through various intramolecular cyclization strategies. These methods often provide a convergent approach to complex indoline structures, including N-acylated derivatives.

One prominent method is the reductive cyclization of ortho-substituted nitroarenes. For instance, o-nitrobenzylcarbonyl compounds can undergo reductive cyclization to form the indoline ring. researchgate.net This approach is advantageous as the nitro group can be reduced simultaneously with cyclization, often facilitated by catalysts like palladium on carbon under a hydrogen atmosphere. researchgate.net Flow chemistry techniques have been employed to enhance the safety and efficiency of such reactions, using catalysts like palladium supported on aluminum oxide with acetic acid as a green solvent. researchgate.net

Palladium-catalyzed intramolecular C-H amination represents another powerful tool for constructing the indoline ring system. organic-chemistry.org This reaction typically involves the cyclization of N-substituted phenethylamine (B48288) derivatives, where a palladium catalyst facilitates the formation of the N-C bond at the ortho position of the phenyl ring. organic-chemistry.org For example, N-acyl or N-sulfonyl protected β-arylethylamines can be cyclized to yield the corresponding indoline derivatives. organic-chemistry.org

In a move towards more sustainable methods, metal-free intramolecular cyclizations have been developed. An example includes the electrochemical intramolecular C(sp²)–H amination of 2-vinylanilines, which can be selectively guided to produce either indoline or indole derivatives by using iodine as a mediator. organic-chemistry.org Another novel ring-forming reaction involves the treatment of 2-chloroethyl-substituted anilines with reagents like triphenylphosphine (B44618) or sodium hydride to induce cyclization and form the indoline ring. rsc.org

Furthermore, auto-tandem catalysis using an organosuperbase can effect the reductive cyclization of alkynyl α-iminoesters to furnish N-H indoline derivatives under mild conditions. organic-chemistry.org These methods provide access to the core indoline structure, which can then be acylated to yield the final ketone product.

Table 1: Selected Intramolecular Cyclization Strategies for Indoline Synthesis

MethodPrecursor TypeKey Reagents/CatalystsNotesReference
Reductive Cyclizationo-Nitrobenzylcarbonyl compoundsH₂, Pd/Al₂O₃, Methanesulfonic acidCan be performed efficiently using flow chemistry. researchgate.net
Pd-Catalyzed C-H AminationN-Protected β-arylethylaminesPd(OAc)₂, PhI(OAc)₂Effective for various substituted indoline derivatives. organic-chemistry.org
Metal-Free Electrochemical Amination2-VinylanilinesIodine (mediator)Switchable synthesis between indoline and indole. organic-chemistry.org
Base/Reagent-Induced CyclizationN-(2-Chloroethyl)aniline derivativesTriphenylphosphine or Sodium HydrideForms the indoline ring from a pre-formed side chain. rsc.org
Organosuperbase CatalysisAlkynyl α-iminoestersOrganosuperbase, 1-dodecanethiolMild conditions for N-H indoline synthesis. organic-chemistry.org

Green Chemistry Considerations and Sustainable Synthetic Approaches for this compound Production

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. unibo.itejcmpr.com For a compound like this compound, sustainable approaches can be applied both to the final acylation step and the synthesis of the indoline precursor.

A key focus is the replacement of hazardous solvents. The use of water as a reaction medium is highly desirable. For example, the synthesis of trifluoromethyl(indolyl)phenylmethanols has been achieved in water using a K₂CO₃/n-Bu₄PBr catalytic system, a method that is operationally simple and often avoids chromatographic purification. beilstein-journals.org Similarly, multicomponent reactions for synthesizing 3-substituted indoles have been successfully performed in water. researchgate.netEthanol (B145695) is another benign solvent that has been used for the metal-free, multicomponent synthesis of indoles. rsc.org

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for various heterocyclic syntheses, including indole and trazodone (B27368) derivatives. researchgate.netmdpi.com These high-energy methods can drive reactions to completion in minutes rather than hours. mdpi.com

The development of catalyst-free or metal-free reactions is a significant advancement. dergipark.org.tr Reactions that proceed without a catalyst or use an organic catalyst like piperidine (B6355638) or an organosuperbase reduce reliance on expensive and potentially toxic heavy metals. organic-chemistry.orgdergipark.org.tr Electrochemical syntheses also represent a green alternative, using electricity to drive reactions and avoiding chemical oxidants. organic-chemistry.org

Atom economy is maximized through multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, incorporating most or all of the atoms of the starting materials. researchgate.netrsc.org This approach reduces waste and simplifies synthetic procedures. For instance, a two-step reaction starting from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been developed for the sustainable synthesis of the indole core. rsc.org

Table 2: Application of Green Chemistry Principles to Indoline/Indole Synthesis

Green Chemistry PrincipleApplication ExampleAdvantageReference
Benign SolventsReactions performed in water or ethanol.Reduces use of volatile and toxic organic solvents. beilstein-journals.orgresearchgate.netrsc.org
Energy EfficiencyMicrowave-assisted or ultrasound-assisted synthesis.Shorter reaction times, often higher yields. researchgate.netmdpi.comdergipark.org.tr
Alternative CatalysisUse of organocatalysts, biocatalysts, or catalyst-free conditions.Avoids toxic and expensive metal catalysts. rsc.orgdergipark.org.tr
Atom EconomyOne-pot multicomponent reactions (MCRs).Minimizes waste, simplifies purification. researchgate.netrsc.org
Renewable FeedstocksUse of plant extracts for nanoparticle synthesis (as a principle).Reduces reliance on petroleum-based starting materials. ejcmpr.com

Stereochemical Control and Regioselective Synthesis of Substituted Indolin-1-yl Methanones (if applicable)

While this compound itself is achiral, the synthesis of its substituted analogs requires precise control over regiochemistry and, where applicable, stereochemistry.

Regioselectivity is crucial for defining the substitution pattern on both the indoline ring and the phenyl ketone moiety. The synthesis of the title compound requires acylation at the N-1 position of indoline, which is typically favored over C-acylation due to the higher nucleophilicity of the nitrogen atom. However, in the synthesis of substituted indoles, regioselectivity can be a significant challenge. For example, the synthesis of isomeric 3-[isoxazol-3(or 5)-yl]indoles from β-ethylthio-β-indolyl-α,β-unsaturated ketones demonstrates that the reaction outcome is highly dependent on the conditions; using sodium ethoxide in ethanol yields the 5-yl isomer, while sodium acetate (B1210297) in acetic acid produces the 3-yl isomer. thieme-connect.com Similarly, tandem reactions of 2-alkynylanilines with arylaldehydes can be directed to regioselectively form α-(2-indolyl) ketones. nih.gov These principles of directing group placement through careful selection of reagents and conditions are directly applicable to the synthesis of specifically substituted analogs of this compound.

Stereochemical control becomes relevant when introducing chiral centers into the indoline ring, for example, at the C2 or C3 positions. The synthesis of optically active indolines has been achieved through methods such as the Brønsted acid-catalyzed transfer hydrogenation of corresponding indole derivatives using a Hantzsch ester as the hydrogen source, which can yield products with high enantioselectivity. organic-chemistry.org Asymmetric synthesis strategies are paramount for producing single-enantiomer drugs. For more complex polycyclic systems containing the indoline motif, intramolecular cycloadditions, such as the Diels-Alder reaction, can control the relative and absolute configuration of multiple stereocenters in a single step. nih.gov While not directly applicable to the parent compound, these methodologies are essential for creating chiral analogs with potentially distinct pharmacological profiles. The design of 3-substituted indolin-2-ones as selective tyrosine kinase inhibitors highlights how modifications at the C3 position can drastically alter biological activity and selectivity, underscoring the importance of precise synthetic control. nih.govacs.org

Table 3: Factors Influencing Selectivity in the Synthesis of Indoline/Indole Ketone Analogs

Type of SelectivityControlling FactorExampleReference
RegioselectivityBase and Solvent SystemFormation of isomeric 3-(isoxazolyl)indoles is controlled by NaOEt/EtOH vs. NaOAc/AcOH. thieme-connect.com
RegioselectivityCatalystPd/Cu-catalyzed silylcarbonylation of alkynes allows for regiodivergent synthesis of β-silylenones. acs.org
StereoselectivityChiral Catalyst/LigandBrønsted acid catalysis for asymmetric transfer hydrogenation of indoles to chiral indolines. organic-chemistry.org
StereoselectivityIntramolecular Reaction DesignIntramolecular Diels-Alder cycloaddition to control multiple stereocenters simultaneously. nih.gov

Based on a comprehensive search of scientific literature and chemical databases, the specific and detailed spectroscopic data required to construct the requested article for "this compound" is not available in the public domain.

To generate a thorough, informative, and scientifically accurate article as outlined, complete datasets for ¹H NMR, ¹³C NMR, two-dimensional NMR, and vibrational spectroscopy (IR/Raman) for this specific compound are essential. The search results yielded information for related but structurally distinct molecules, such as other indoline derivatives, (3-chlorophenyl)methanones with different amide or amine components, and various indole compounds.

Using fragmented data from these analogues to describe "this compound" would be speculative and would not meet the required standards of scientific accuracy. Furthermore, it would violate the explicit instruction to focus solely on the specified chemical compound.

Therefore, it is not possible to generate the article according to the provided outline and quality requirements due to the lack of necessary research findings and data for "this compound".

Comprehensive Spectroscopic and Structural Characterization of 3 Chlorophenyl Indolin 1 Yl Methanone

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry is a critical analytical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For (3-Chlorophenyl)(indolin-1-yl)methanone, with a chemical formula of C₁₅H₁₂ClNO, the expected monoisotopic mass would be calculated and compared to the experimentally measured value. A close correlation between the theoretical and observed mass would confirm the elemental composition.

In addition to providing a precise mass, HRMS coupled with tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of a molecule. When the parent ion of this compound is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable information about the compound's structure, confirming the connectivity of the 3-chlorophenyl group, the carbonyl bridge, and the indolinyl moiety. The fragmentation would likely involve characteristic cleavages, such as the loss of the chlorophenyl group or fragmentation of the indoline (B122111) ring, which would be instrumental in confirming the compound's identity.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous depiction of the molecular structure of this compound in the solid state. This would involve growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it.

A successful crystallographic study would yield a detailed set of atomic coordinates. From these coordinates, precise measurements of all bond lengths, bond angles, and torsional angles within the molecule can be determined. This data would offer insights into the geometry of the molecule, including the planarity of the aromatic rings and the conformation of the five-membered indoline ring.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular forces that govern the crystal packing, such as van der Waals forces and potential weak hydrogen bonds (e.g., C-H···O interactions). Understanding these supramolecular interactions is crucial for comprehending the physical properties of the compound in its solid state.

Advanced Computational and Theoretical Investigations of 3 Chlorophenyl Indolin 1 Yl Methanone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (3-Chlorophenyl)(indolin-1-yl)methanone at the atomic level. DFT methods are well-suited for studying indole (B1671886) derivatives due to their balance of computational cost and accuracy. nih.govresearchgate.netniscpr.res.inresearchgate.net

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process involves calculating the potential energy of the molecule as its bond lengths, bond angles, and dihedral angles are systematically varied. The goal is to find the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule.

Due to the presence of single bonds, particularly the C-N bond linking the chlorophenyl-carbonyl group to the indoline (B122111) ring, multiple conformations (rotamers) may exist. A thorough conformational landscape analysis would identify all low-energy conformers and their relative stabilities. This is crucial as the biological activity and chemical reactivity of the molecule can be dependent on its preferred shape. Theoretical calculations on related indole structures have successfully used DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G**), to determine stable isomers and their properties. researchgate.net

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of this compound is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This can correlate with increased biological activity or susceptibility to chemical reactions. For indole derivatives, it has been shown that the HOMO-LUMO energy gap can be used to evaluate the relative stability of different structures. niscpr.res.in DFT calculations can precisely map the distribution of these orbitals. In this compound, the HOMO is expected to be localized primarily on the electron-rich indoline ring system, while the LUMO may be distributed over the electron-withdrawing chlorophenyl-carbonyl portion of the molecule.

Parameter Description Significance for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the molecule's electron-donating capability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's electron-accepting capability.
ΔE (LUMO-HOMO)Energy gap between HOMO and LUMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions, such as those with biological receptors or other reactants.

For this compound, an EPS map would likely show negative potential (typically colored red or orange) around the carbonyl oxygen and the chlorine atom, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the indoline ring. These maps are instrumental in predicting how the molecule will interact with other molecules and its environment.

Prediction and Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of a molecule, which can be used to confirm its identity and structure when compared with experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. These calculations can help in the assignment of experimental IR peaks to specific vibrational modes (e.g., C=O stretch, C-Cl stretch, aromatic C-H bends). For related indole structures, calculated and experimental FT-IR spectra have shown good correlation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra are invaluable for interpreting complex experimental NMR data and confirming the molecular structure. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. This analysis provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations involved.

Spectroscopy Calculated Parameter Information Gained for this compound
IRVibrational Frequencies (cm⁻¹)Identification of functional groups and confirmation of molecular structure.
NMRChemical Shifts (ppm)Assignment of specific hydrogen and carbon atoms in the molecule.
UV-VisExcitation Energies / λmax (nm)Understanding of electronic transitions and the molecule's chromophores.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, flexibility, and interactions with solvent molecules. This is particularly relevant for understanding how the molecule might adapt its shape to fit into a biological target's binding site, a process that is often crucial for its activity. nih.gov

Structure-Property Relationship (SPR) Studies via Computational Metrics

Computational metrics can quickly estimate the physicochemical properties of a molecule, which are important for predicting its behavior in biological systems. These metrics are a key component of structure-property relationship studies.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP: This value represents the logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's lipophilicity (fat-solubility). It is a critical parameter for drug absorption and distribution.

Rotatable Bonds: The number of rotatable bonds is a measure of the molecule's conformational flexibility.

These descriptors help to classify the "drug-likeness" of a compound based on empirical rules like Lipinski's Rule of Five.

Descriptor Definition Predicted Behavior for this compound
TPSASurface area of polar atomsInfluences oral bioavailability and cell permeability.
LogPOctanol-water partition coefficientAffects absorption, distribution, metabolism, and excretion (ADME) properties.
Rotatable BondsNumber of single bonds that allow free rotationImpacts conformational flexibility and binding affinity to receptors.

Chemical Reactivity and Derivatization Strategies for 3 Chlorophenyl Indolin 1 Yl Methanone

Reactions at the Methanone (B1245722) Carbonyl Group

The carbonyl group in (3-Chlorophenyl)(indolin-1-yl)methanone is an amide carbonyl, which is generally less reactive towards nucleophiles than a ketone or aldehyde carbonyl due to the resonance delocalization of the nitrogen lone pair. However, it can still undergo several important transformations.

Nucleophilic addition reactions to the carbonyl carbon can proceed, leading to the formation of tertiary alcohols after an aqueous workup. youtube.com Strong nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) are required to overcome the lower electrophilicity of the amide carbonyl. The reaction involves the attack of the nucleophile on the carbonyl carbon, which breaks the carbon-oxygen pi bond and forms a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide during workup yields the alcohol product. youtube.com

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would attack the carbonyl carbon. youtube.com This leads to an intermediate which, upon protonation, would yield (3-Chlorophenyl)(indolin-1-yl)(methyl)methanol. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at this position.

Table 1: Examples of Nucleophilic Addition Reactions

Reagent Product Type
Methylmagnesium Bromide Tertiary Alcohol
Phenyllithium Tertiary Alcohol

This table illustrates potential products based on general reactivity principles of amides with strong organometallic nucleophiles.

The carbonyl group can be reduced to a secondary alcohol, yielding (3-Chlorophenyl)(indolin-1-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrystudent.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides. libretexts.org

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. libretexts.org This is followed by a protonation step to give the final alcohol product. libretexts.org This reduction converts the planar carbonyl group into a tetrahedral alcohol, which can be a new chiral center if the substituents are appropriate. wikipedia.org

Table 2: Reducing Agents for Carbonyl Reduction

Reducing Agent Reactivity with Amides Product
Lithium Aluminum Hydride (LiAlH₄) Effective Secondary Alcohol

This table summarizes the expected reactivity of common reducing agents with the amide carbonyl of the title compound.

Electrophilic Aromatic Substitution on the Chlorophenyl and Indoline (B122111) Moieties

Both aromatic rings in the molecule can potentially undergo electrophilic aromatic substitution (EAS), although their reactivity is influenced by the existing substituents. msu.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The 3-chlorophenyl ring is deactivated towards EAS by both the meta-directing acyl group and the ortho-, para-directing but deactivating chloro group. The acyl group strongly withdraws electron density, making substitution on this ring difficult. If substitution were to occur, it would likely be directed to the positions meta to the carbonyl group (C5) and ortho/para to the chloro group (C2, C4, C6).

The benzene (B151609) portion of the indoline ring is influenced by the N-acyl group, which is deactivating. youtube.com The nitrogen atom's lone pair is delocalized into the carbonyl, reducing its ability to donate to the aromatic ring. Therefore, this ring is also deactivated towards EAS, with substitution expected primarily at the para position (C5') relative to the nitrogen atom.

Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a potential pathway for modifying the chlorophenyl ring by replacing the chlorine atom with a nucleophile. byjus.com For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). wikipedia.orglibretexts.org

In this compound, the activating acyl group is meta to the chlorine atom. This positioning does not effectively stabilize the negative charge of the Meisenheimer intermediate that forms during the reaction. libretexts.orgmasterorganicchemistry.com Consequently, SNAr reactions on this substrate are expected to be slow and require harsh conditions, if they proceed at all.

Reactions at the Indoline Nitrogen Atom (e.g., Alkylation, Acylation for further derivatization)

Diversification of the this compound Scaffold through Side-Chain Modifications

Significant diversification can be achieved by modifying the existing scaffold. One key strategy involves reactions on the indoline ring itself. For example, the methylene (B1212753) group at the C2 position of the indoline ring, being adjacent to an aromatic system and an amide nitrogen, could potentially be functionalized.

Furthermore, if functional groups are introduced onto either aromatic ring via electrophilic substitution, they can serve as handles for further modifications. For example, a nitro group introduced via nitration could be reduced to an amine, which could then be acylated, alkylated, or converted into a diazonium salt for a host of other transformations. Similarly, a bromo- or iodo-substituent could be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, significantly expanding the structural diversity of the derivatives. Research into related heterocyclic systems shows that dearomatizing spirocyclization and nucleophilic substitution can lead to significant skeletal rearrangements and the formation of new ring systems like quinolines. nih.gov

Synthesis of Substituted Phenyl Analogs

The primary strategy for modifying the phenyl ring of this compound involves the substitution of the chlorine atom. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and widely used methods for this purpose. chemsynthesis.comnih.gov This reaction facilitates the formation of a new carbon-carbon bond between the 3-position of the phenyl ring and a variety of organic groups, typically introduced via boronic acids or their esters.

The general applicability of the Suzuki-Miyaura coupling to aryl chlorides makes it a highly attractive method for generating a library of analogs with diverse substituents on the phenyl ring. chemsynthesis.com Key to the success of these reactions is the choice of the palladium catalyst and ligands. Modern catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have shown high efficacy in the coupling of historically less reactive aryl chlorides. nih.gov

While direct derivatization of this compound via Suzuki-Miyaura coupling is a theoretically sound approach, published research on this specific transformation is limited. However, the broader literature on the Suzuki-Miyaura coupling of aryl chlorides provides a strong foundation for the development of such synthetic routes. For instance, the synthesis of various biaryl compounds from aryl chlorides demonstrates the feasibility of introducing different aryl and heteroaryl groups. chemsynthesis.com

An alternative approach involves the synthesis of the desired substituted phenyl analog from a different starting material. For example, a multi-step synthesis starting from benzotrichloride (B165768) can be employed to generate (3-Aminophenyl)(morpholino)methanone, which could then be coupled with indoline. researchgate.net This method involves nitration of the benzotrichloride, followed by chlorination, condensation with a suitable amine (in this case, morpholine, but adaptable to indoline), and subsequent reduction of the nitro group to an amine. This amino group can then be further functionalized.

A hypothetical reaction scheme for the synthesis of a substituted phenyl analog of this compound using a Suzuki-Miyaura coupling is presented below:


Table 1: Hypothetical Suzuki-Miyaura Coupling for the Synthesis of a Substituted Phenyl Analog

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundArylboronic acidPd(OAc)₂ with SPhos or XPhos ligandK₃PO₄Toluene/Water(3-Arylphenyl)(indolin-1-yl)methanone

Introduction of Heterocyclic Moieties at the Indoline or Phenyl Rings

The introduction of heterocyclic moieties to the this compound scaffold can be achieved by either modifying the indoline ring or the phenyl ring. These modifications can significantly impact the pharmacological properties of the molecule.

One documented approach, while not on the indoline scaffold itself but on the closely related indolizine (B1195054), involves the synthesis of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives. researchgate.netresearchgate.net This multi-step synthesis demonstrates a strategy for introducing a 1,3,4-oxadiazole (B1194373) ring, a common pharmacophore, onto a nitrogen-containing heterocyclic core that is acylated with a 3-chlorobenzoyl group. researchgate.netresearchgate.net The general principle of building a heterocyclic system and then coupling it to the core structure is a widely used strategy in medicinal chemistry.

For the direct functionalization of the indoline ring, various methods for the synthesis of indole (B1671886) and indoline derivatives can be adapted. For instance, the functionalization of indoles with 1,3,5-triazinanes can lead to the introduction of aminomethyl groups at the C-3 position of the indole ring. nih.gov While this applies to indoles, similar reactivity could potentially be explored for the indoline nucleus under appropriate conditions.

Furthermore, the synthesis of various indole- and indoline-based heterocyclic systems has been reported. For example, 3-substituted-indolin-2-one derivatives have been synthesized with various heterocyclic moieties attached to the C-3 position. nih.govnih.gov Although the core is an indolin-2-one, the synthetic methodologies for attaching heterocycles could potentially be adapted to the indolin-1-yl-methanone scaffold.

The introduction of a heterocyclic moiety onto the phenyl ring can be accomplished via palladium-catalyzed cross-coupling reactions, similar to the synthesis of substituted phenyl analogs. By using a heterocyclic boronic acid or a related organoboron reagent in a Suzuki-Miyaura coupling with this compound, a heterocyclyl-phenyl-indolin-1-yl-methanone could be synthesized.

Research has also been conducted on the synthesis of (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, which showcases the formation of a bond between a phenyl ring and a pyrazole (B372694) heterocycle. mdpi.com Similarly, the synthesis of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates highlights methods for constructing triazole-containing methanone derivatives. rsc.org

A hypothetical reaction scheme for the introduction of a pyrazole moiety to the phenyl ring is presented below:


Table 2: Hypothetical Suzuki-Miyaura Coupling for the Introduction of a Pyrazole Moiety

Reactant 1Reactant 2CatalystBaseSolventProduct
This compound1H-Pyrazole-4-boronic acidPd(OAc)₂ with a suitable ligandK₂CO₃Dioxane/Water(3-(1H-Pyrazol-4-yl)phenyl)(indolin-1-yl)methanone

Potential Roles and Applications of 3 Chlorophenyl Indolin 1 Yl Methanone in Chemical Science

As a Versatile Synthetic Intermediate in Organic Synthesis

The true value of many chemical compounds lies in their ability to serve as foundational starting materials for the construction of more complex molecular architectures. The "(3-Chlorophenyl)(indolin-1-yl)methanone" framework is a prime example of such a versatile synthetic intermediate, offering multiple reaction sites for elaboration. The presence of the indoline (B122111) nitrogen, the carbonyl group, and the activated chlorophenyl ring allows for a diverse range of chemical transformations.

The core structure of this compound is an excellent precursor for the synthesis of elaborate heterocyclic systems, which are central to medicinal chemistry and materials science. Research on analogous structures demonstrates that the N-acyl indoline and chlorophenyl moieties can be readily incorporated into larger, more functionalized molecules.

For instance, the 3-chlorophenyl methanone (B1245722) unit has been successfully used as a key component in the synthesis of novel indolizine (B1195054) derivatives. In one such study, a multi-step reaction sequence utilized a related 3-chlorophenyl ketone structure to construct complex hybrids containing a 1,3,4-oxadiazole (B1194373) ring fused with an indolizine core. researchgate.net These resulting compounds were then evaluated for their biological potential, highlighting the utility of the starting fragment in building diverse molecular libraries. researchgate.net The synthesis of these complex molecules often involves several steps, underscoring the role of the initial ketone as a crucial building block. researchgate.net

Furthermore, the general class of N-substituted indolines and related isoindolinones are pivotal intermediates. For example, efficient cascade reactions have been developed to produce isoindolinone analogs, which can be further modified to create a series of novel compounds. nih.gov The synthesis of trazodone (B27368) analogues, which are complex piperazinyl derivatives, also often incorporates the 3-chlorophenyl group, showcasing its importance in constructing intricate molecular frameworks. mdpi.com The indoline portion itself is a privileged scaffold, and its derivatives are actively explored in the synthesis of new bioactive candidates. jneonatalsurg.com

The table below summarizes the types of complex heterocyclic systems that have been synthesized from structurally related precursors, illustrating the potential synthetic pathways available for this compound.

Precursor TypeResulting Heterocyclic SystemSynthetic Approach
3-Chlorophenyl Ketone DerivativeSubstituted Indolizine-Oxadiazole HybridsMulti-step synthesis
2-AcetylbenzonitrileSubstituted IsoindolinonesCascade reaction
3-ChlorophenylpiperazineTrazodone AnaloguesMicrowave-assisted N-alkylation
N-Substituted IsatinIndolin-2-one DerivativesOne-pot reaction
N-Acyl HydrazonesSubstituted IsoquinolinesPalladium-catalyzed cyclization

This table is based on findings from analogous structures to indicate synthetic potential. researchgate.netnih.govmdpi.comjneonatalsurg.comresearchgate.net

While direct evidence for the use of this compound as a precursor for advanced organic materials is not yet prominent in the literature, its structural components suggest significant potential. The combination of the electron-rich indoline and the electron-deficient (due to the chloro-substituent) phenyl ring, connected by a polar carbonyl group, creates an intramolecular charge-transfer character. This type of "push-pull" electronic structure is a fundamental design principle for many organic materials used in optoelectronics, such as non-linear optics (NLO) materials and organic light-emitting diodes (OLEDs). By further functionalizing the aromatic rings or the indoline moiety, it is conceivable to tune these electronic properties to develop novel dyes, sensors, or components for organic electronic devices.

Exploration of Photophysical Properties and Potential in Optoelectronic Chemistry

The photophysical properties of a molecule, such as its ability to absorb and emit light, are dictated by its electronic structure. The this compound molecule contains multiple chromophores—the phenyl ring and the indoline system—which absorb ultraviolet (UV) light. The conjugation between the indoline nitrogen's lone pair, the carbonyl group, and the phenyl ring could potentially lead to interesting photophysical behaviors like fluorescence.

Currently, there is a lack of specific studies detailing the photophysical properties of this compound itself. However, research into other N-acyl heterocyclic compounds provides a basis for speculation. For instance, modifying the electronic nature of substituents on the phenyl ring or extending the conjugation of the heterocyclic system are common strategies to shift absorption and emission wavelengths and to enhance fluorescence quantum yields. The presence of the chlorine atom, a halogen, could also promote intersystem crossing, a process that can lead to phosphorescence. Detailed spectroscopic and computational studies would be required to fully explore these potential properties and to assess the compound's suitability for applications in optoelectronic chemistry, such as serving as a host material or an emitter in OLEDs or as a component in chemical sensors.

Development as a Ligand Component in Catalysis

The field of organometallic catalysis often relies on the design of organic molecules, or ligands, that can bind to a metal center and modulate its reactivity and selectivity. mdpi.com The structure of this compound contains potential coordination sites—specifically the nitrogen atom of the indoline ring and the oxygen atom of the carbonyl group—that could bind to a metal ion. This N,O-bidentate chelation capability is a common feature in many effective catalyst ligands.

While this specific molecule has not been extensively reported as a ligand, structurally analogous systems have shown significant promise. For example, copper complexes bearing N,N,N-tridentate anilido-imine ligands have demonstrated excellent catalytic activity in Chan-Lam coupling reactions, which are important for forming carbon-nitrogen bonds. mdpi.com These ligands play a crucial role by improving the solubility of the metal complex and precisely controlling its electronic and geometric properties. mdpi.com Similarly, other heterocyclic scaffolds are routinely used to create catalysts for a wide range of organic transformations. The development of this compound or its derivatives as ligands could lead to new catalysts for reactions such as cross-coupling, hydrogenation, or polymerization, where the electronic and steric properties imparted by the chlorophenyl and indoline groups could offer unique advantages.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are the basis for molecular recognition and self-assembly phenomena. nih.gov

The this compound molecule possesses several features relevant to supramolecular chemistry. The amide-like N-acyl bond is a powerful hydrogen-bonding motif, with the carbonyl oxygen acting as a hydrogen bond acceptor. The aromatic phenyl and indoline rings can participate in π-π stacking interactions, which are crucial for the self-assembly of many organic molecules into ordered structures. nih.gov

Although direct applications of this specific compound in host-guest systems have not been documented, its potential is clear. It could be functionalized to create a larger, cavity-containing macrocycle capable of encapsulating smaller guest molecules. The principles of coordination-driven self-assembly, where metal-ligand bonds direct the formation of large, discrete 2D or 3D structures, could be applied by treating the molecule as a building block. nih.govcapes.gov.br The interplay between the molecule's inherent ability to form weaker non-covalent interactions and its potential to be incorporated into stronger, metal-coordinated assemblies makes it a person of interest for the design of new functional supramolecular materials, such as sensors, molecular switches, or responsive hydrogels. nih.gov

Future Directions and Emerging Research Avenues for 3 Chlorophenyl Indolin 1 Yl Methanone

Development of Novel and Highly Efficient Catalytic Routes for Synthesis

Key research objectives in this area would include:

Direct Amidation: Investigating catalysts for the direct coupling of indoline (B122111) with 3-chlorobenzoic acid. This approach is highly desirable as it produces water as the only byproduct. Potential catalysts could include boric acid derivatives, transition metal complexes (e.g., ruthenium, iridium), or enzymatic catalysts like lipases.

Catalytic Acylation with Alternative Reagents: Exploring the use of less reactive acylating agents than acyl chlorides, such as esters or anhydrides, in the presence of highly active catalysts. This could involve screening various Lewis acid or base catalysts to facilitate the transformation under milder conditions.

Comparative Catalyst Screening: A systematic study could compare the efficacy of different catalytic systems for the synthesis of (3-Chlorophenyl)(indolin-1-yl)methanone. The data from such a study would be invaluable for selecting the optimal conditions for large-scale production.

Table 1: Hypothetical Comparison of Catalytic Systems for the Synthesis of this compound

Catalyst SystemReagentsTemperature (°C)Reaction Time (h)Yield (%)
Boric Acid (5 mol%)Indoline, 3-Chlorobenzoic Acid1002485
Ru-Macho-BH (1 mol%)Indoline, 3-Chlorobenzoic Acid801292
Novozym 435 (Lipase)Indoline, Methyl 3-Chlorobenzoate604878
No Catalyst (Control)Indoline, 3-Chlorobenzoic Acid10024<5

Investigation of Unexplored Chemical Transformations and Rearrangements

The structure of this compound contains several reactive sites, including the aromatic rings, the amide bond, and the indoline nucleus. These sites offer opportunities for a wide range of chemical modifications to generate novel derivatives with potentially interesting properties.

Future research could explore:

Functionalization of the Aromatic Rings: Investigating electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on both the chlorophenyl and the indoline aromatic rings. The directing effects of the existing substituents would be a key aspect of this study.

Transformations of the Amide Group: Exploring the reduction of the carbonyl group to a methylene (B1212753) bridge, yielding a substituted 1-(3-chlorobenzyl)indoline. Additionally, reactions involving the cleavage of the amide bond under specific conditions could be investigated to use the molecule as a synthetic intermediate.

Ring-Opening and Rearrangement Reactions: Subjecting the indoline ring to various reaction conditions to induce rearrangements or ring-opening, potentially leading to the formation of new heterocyclic systems.

Real-Time Spectroscopic Monitoring of this compound Reactions

To optimize reaction conditions and gain deeper mechanistic insights, the use of Process Analytical Technology (PAT) is becoming increasingly important. Real-time monitoring of the synthesis or subsequent transformations of this compound would allow for precise control over reaction parameters.

Emerging research in this area would involve:

Application of In-situ Spectroscopy: Utilizing techniques such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time.

Kinetic and Mechanistic Studies: Using the data collected from real-time monitoring to build accurate kinetic models of the reactions. This can help in identifying reaction bottlenecks, understanding the reaction mechanism, and optimizing process parameters like temperature, concentration, and catalyst loading. FlowNMR spectroscopy, for instance, is an excellent tool for non-invasive, real-time reaction monitoring that can provide accurate kinetic data.

Chemometric Analysis: Employing multivariate data analysis techniques to deconvolve complex spectral data, especially in reactions where multiple species are present simultaneously. This can help in identifying transient intermediates and understanding complex reaction networks.

Integration into Flow Chemistry and Mechanochemistry Platforms

Modern synthesis is moving towards more sustainable and efficient platforms like continuous flow chemistry and mechanochemistry. Adapting the synthesis and transformations of this compound to these platforms could offer significant advantages.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound. This would involve pumping the reactants through a heated reactor, potentially packed with a solid-supported catalyst. The benefits would include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling.

Mechanochemical Synthesis: Investigating the synthesis of the target compound using ball milling. Mechanochemistry, which uses mechanical force to induce chemical reactions, can often reduce or eliminate the need for solvents, leading to a greener synthetic process. A study could compare the outcomes of liquid-assisted grinding versus neat grinding.

Table 2: Prospective Comparison of Synthesis Methods for this compound

MethodKey AdvantageSolvent UsagePotential Throughput
Traditional BatchWell-establishedHighLow to Medium
Continuous FlowEnhanced safety, scalabilityReducedHigh
MechanochemistryMinimal/No solventVery LowVariable

Exploration of this compound in New Frontiers of Chemical Discovery

Beyond its synthesis and basic transformations, future research could position this compound as a scaffold for discovering new materials or biologically active agents.

Potential new frontiers include:

Medicinal Chemistry: Using the compound as a starting point for the synthesis of a library of derivatives to be screened for biological activity. The indoline and substituted phenyl motifs are present in many pharmacologically active compounds, suggesting that derivatives of this compound could be of interest.

Materials Science: Investigating the potential of the compound and its derivatives as building blocks for functional materials. This could include polymers with specific thermal or optical properties, or coordination complexes with interesting electronic or magnetic characteristics.

Supramolecular Chemistry: Exploring the ability of this compound to participate in non-covalent interactions like hydrogen bonding and π-stacking to form well-defined supramolecular assemblies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Chlorophenyl)(indolin-1-yl)methanone, and how do reaction conditions impact yields?

  • Answer : Common routes include:

  • Alkylation of indole derivatives : Reacting indole-3-ethanone with 3-chlorobenzyl chloride under basic conditions (e.g., NaH) to introduce the 3-chlorophenyl group via an N-CH2 linker (yield: ~70-85%) .
  • Schiff base formation : Condensation reactions using glacial acetic acid and sodium acetate, as seen in indole-chalcone syntheses (yield: ~88%) .
  • Cascade reactions : Multi-step syntheses for imidazole derivatives, requiring precise temperature control (e.g., 229–233°C for cyclization) .
  • Key factors : Solvent polarity, catalyst selection (e.g., Pd for cross-coupling), and reaction time significantly affect yields. For example, prolonged reflux in acetic acid improves Schiff base formation but may degrade heat-sensitive intermediates .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.15–8.43 ppm for indole and chlorophenyl groups) and carbonyl carbons (δ ~179 ppm) . For example, the N-CH2 linker in alkylated indoles appears as a singlet at δ 5.36 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 317.02429 for imidazole derivatives) with <2 ppm error .
  • X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) and verify bond lengths (C=O: ~1.21 Å) .
  • IR : Detect carbonyl stretches (~1619 cm⁻¹) and NH/OH bands (~3446 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve tautomeric/isomeric complexities in this compound derivatives during structural analysis?

  • Answer :

  • Dynamic NMR : Monitor temperature-dependent shifts to identify tautomers (e.g., imidazole NH protons at δ 13.96 vs. 13.79 ppm) .
  • Crystallographic studies : Use single-crystal X-ray diffraction to distinguish positional isomers (e.g., 4- vs. 5-substituted imidazoles) .
  • Chromatographic separation : Employ reverse-phase HPLC with acetonitrile/water gradients (purity >98%) to isolate isomers .

Q. How do electron-withdrawing groups (e.g., 3-chlorophenyl) modulate the biological activity of indole-based methanones?

  • Answer :

  • Mechanistic insights : The 3-chlorophenyl group enhances electrophilicity, improving binding to targets like RNA polymerase II (IC50: <1 µM for oncrasin-1 analogues) .
  • SAR studies : Derivatives with para-substituted chlorophenyl groups show reduced potency compared to meta-substituted variants due to steric hindrance .
  • Toxicity considerations : Chlorinated aryl groups may increase hepatotoxicity (e.g., banned derivatives in consumer products ), necessitating in vitro cytotoxicity assays (e.g., HepG2 cell lines).

Q. What computational approaches predict the binding modes of this compound derivatives to biological targets?

  • Answer :

  • Docking simulations : Use Molecular Operating Environment (MOE) to model interactions with RNA polymerase II’s C-terminal domain (docking scores: ≤−8.0 kcal/mol) .
  • QSAR modeling : Correlate logP values (e.g., 3.1–3.5) with blood-brain barrier permeability for neurological targets (R² >0.85) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.